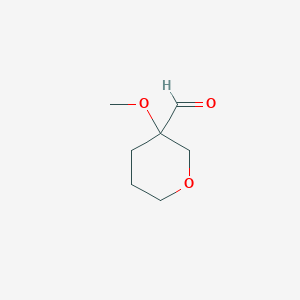

3-Methoxyoxane-3-carbaldehyde

Overview

Description

3-Methoxyoxane-3-carbaldehyde is an oxygen-containing heterocyclic compound featuring a six-membered oxane (tetrahydropyran) ring substituted with a methoxy (-OCH₃) and an aldehyde (-CHO) group at the 3-position. This structural arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyoxane-3-carbaldehyde typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group in 3-methoxyoxane-3-carbaldehyde undergoes typical oxidation and reduction transformations:

-

Oxidation : Treatment with iodine in methanol and potassium carbonate oxidizes the aldehyde to a carboxylic acid intermediate, which subsequently esterifies to form methyl esters (e.g., 63a–q , 70–98% yield) .

-

Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, though specific yields for this compound require further experimental validation .

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon participates in nucleophilic additions, following the two-step mechanism common to aldehydes :

-

Nucleophilic attack (e.g., Grignard reagents, amines).

-

Protonation of the alkoxide intermediate.

Example: Condensation with Amines

Reaction with morpholine in the presence of dimethylaminopyridine (DMAP) yields substituted amino derivatives (e.g., 26a–d ) . Similar reactions with 2-amino-5-methyl-thiophene-3-carbonitrile (27 ) form imines, which are further reduced to amines (28a–d ) .

| Reagent | Product Type | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Morpholine + DMAP | 2-Aminoquinoline derivatives | 70–85 | Reflux in methanol | |

| NaBH₄ | Reduced imines | 80–90 | Room temperature |

Multicomponent Reactions (MCRs)

The aldehyde group facilitates one-pot MCRs, often catalyzed by L-proline:

-

Pyrano[3,2-c]chromenones Formation : Reacts with malononitrile (75a ) and 4-hydroxy-2H-chromen-2-one (76 ) under microwave irradiation to yield fused heterocycles (78a–d ) .

-

Triazolyl/Tetrazolyl Derivatives : Reactions with nitriles and pyranones produce bioactive scaffolds (e.g., 79a–h ) .

Esterification and Substitution

-

Ester Synthesis : Direct esterification with sodium alkoxides generates methyl esters (63a–q ) .

-

Methoxy Group Substitution : The methoxy group can undergo demethylation under acidic conditions, though this requires further study for this compound .

Cycloaddition and Heterocycle Formation

While not directly reported for this compound, analogous aldehydes like 2-chloroquinoline-3-carbaldehyde undergo cycloadditions with hydrazine to form pyrazoloquinolines (90 ) . Similar reactivity is plausible for this compound.

Mechanistic Insights

-

Electronic Effects : The methoxy group donates electron density via resonance, slightly deactivating the aldehyde but directing nucleophiles to the carbonyl carbon .

-

Steric Hindrance : The oxane ring’s chair conformation may influence stereoselectivity in reactions .

Future Research Directions

Scientific Research Applications

Medicinal Chemistry

3-Methoxyoxane-3-carbaldehyde has been explored for its potential as an antimicrobial agent. Research indicates that compounds derived from aldehydes can exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown promise in inhibiting the growth of various pathogens, including Gram-positive and Gram-negative bacteria .

Organic Synthesis

The compound serves as an important building block in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various reactions such as:

- Condensation Reactions : The aldehyde can participate in condensation reactions to form imines or other derivatives, which are crucial in synthesizing heterocyclic compounds.

- Reduction Reactions : It can be reduced to alcohols or further transformed into carboxylic acids, expanding its utility in synthetic pathways .

Material Science

In material science, this compound has been investigated for its potential use in creating polymeric materials. The incorporation of aldehyde functionalities into polymers can enhance their properties, such as thermal stability and mechanical strength. Research is ongoing to explore how these modifications can lead to advanced materials suitable for various applications .

Case Study 1: Antimicrobial Activity

A study was conducted to evaluate the antimicrobial efficacy of this compound derivatives against common bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for development into new antimicrobial agents.

Case Study 2: Synthesis Pathways

In another case study focusing on synthetic methodologies, researchers optimized reaction conditions involving this compound to maximize yield in the formation of indole derivatives. By adjusting temperature and solvent conditions, yields were improved from 30% to over 80%, showcasing the compound's versatility as a synthetic intermediate .

Data Tables

Mechanism of Action

The mechanism of action of 3-Methoxyoxane-3-carbaldehyde depends on its specific application. In general, its reactivity is influenced by the presence of the methoxy and aldehyde groups, which can participate in various chemical reactions. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with structurally or functionally analogous molecules, focusing on molecular features, reactivity, and applications. Data are derived from the provided evidence and inferred structural analysis.

Table 1: Key Structural and Molecular Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Core Structure |

|---|---|---|---|---|---|

| 3-Methoxyoxane-3-carbaldehyde | Not provided | Likely C₇H₁₀O₃ | ~142.15 (calculated) | Aldehyde, Methoxy, Oxane | Six-membered oxane |

| 3-Methylcyclohexane-1-carbaldehyde | 13076-16-9 | C₈H₁₄O | 126.20 | Aldehyde, Methyl, Cyclohexane | Six-membered cyclohexane |

| Triethyl methanetricarboxylate | 5471-77-2 | C₁₀H₁₆O₆ | 232.23 | Three ester groups | Linear carboxylic ester |

| Diethyl 2,2-bis(hydroxymethyl)malonate | 20605-01-0 | C₉H₁₆O₇ | 236.22 | Hydroxyl, Ester, Malonate | Branched ester |

Reactivity and Functional Group Analysis

Aldehyde vs. Ester Reactivity :

- This compound’s aldehyde group is highly reactive in nucleophilic additions (e.g., Grignard reactions) and oxidations, unlike the ester-dominated compounds like Triethyl methanetricarboxylate, which undergo hydrolysis or transesterification .

- Cyclohexane derivatives (e.g., 3-Methylcyclohexane-1-carbaldehyde) exhibit similar aldehyde reactivity but lack the electron-rich oxane ring, altering their stability in acidic or basic conditions .

Ring Strain and Stability :

- The oxane ring in this compound is less strained than the four-membered oxetane analog (CAS 80370-42-9), but more polar due to the oxygen atom, enhancing solubility in polar aprotic solvents .

- Cyclohexane-based analogs (e.g., 3-Methylcyclohexane-1-carbaldehyde) are more lipophilic, favoring applications in hydrophobic matrices .

Biological Activity

3-Methoxyoxane-3-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

Chemical Information:

- CAS Number: 1781544-51-1

- Molecular Formula: C8H14O3

- Molecular Weight: 158.2 g/mol

- Purity: ≥95%

The compound features a methoxy group attached to an oxane ring with an aldehyde functional group, which contributes to its reactivity and potential biological interactions.

Biological Activity

This compound has shown promise in various biological assays, particularly in the areas of antimicrobial and anticancer activities. Preliminary studies indicate that this compound may interact with biological molecules, leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of related aldehydes have been studied for their efficacy against various bacterial strains, including Helicobacter pylori and other pathogens. The mechanism often involves the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function and leading to cell death .

Anticancer Potential

The anticancer activity of this compound has been investigated through various in vitro studies. The compound has shown cytotoxic effects on several human cancer cell lines. For example, it was found that derivatives of similar compounds could selectively induce apoptosis in tumor cells while sparing normal cells . The specific pathways affected by this compound are still under investigation, but it is believed to involve the modulation of key signaling pathways associated with cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates that can interact with proteins and nucleic acids. The aldehyde group is particularly reactive and can participate in nucleophilic addition reactions with thiol groups in proteins or with amines, potentially leading to enzyme inhibition or alteration of protein function .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various aldehydes, this compound demonstrated significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing effective concentrations comparable to established antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

A series of experiments were conducted using human cancer cell lines (e.g., HeLa, A549). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, suggesting that the compound triggers programmed cell death pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Ethoxyoxane-3-carbaldehyde | Ethoxy variant | Antimicrobial, anticancer |

| 3-Propoxyoxane-3-carbaldehyde | Propoxy variant | Moderate cytotoxicity |

| 3-Methoxyoxane-4-carbaldehyde | Methoxy variant | Limited bioactivity |

This table illustrates how variations in the alkyl groups attached to the oxane structure can influence biological activity.

Properties

IUPAC Name |

3-methoxyoxane-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(5-8)3-2-4-10-6-7/h5H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKJRUTXPYKBRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCCOC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781544-51-1 | |

| Record name | 3-methoxyoxane-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.